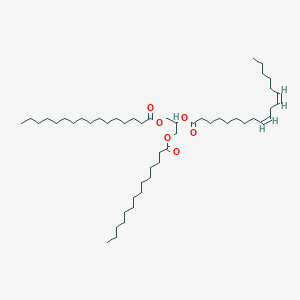
(1-Hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate
Descripción general
Descripción
1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol is a triacylglycerol that contains myristic acid, linoleic acid, and palmitic acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound is found in palm and vegetable oils . Triacylglycerols are a type of lipid that play a crucial role in energy storage and metabolism in living organisms.
Aplicaciones Científicas De Investigación
1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol has a wide range of applications in scientific research:
Biology: The compound is studied for its role in cellular metabolism and energy storage. It is also used in research on lipid metabolism and related disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol involves the esterification of glycerol with myristic acid, linoleic acid, and palmitic acid. The reaction typically requires a catalyst, such as sulfuric acid or an enzyme like lipase, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol.
Industrial Production Methods: In industrial settings, the production of 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol involves the extraction of the compound from natural sources like palm and vegetable oils. The oils are subjected to processes such as fractionation and purification to isolate the desired triacylglycerol. Advanced techniques like gas chromatography and high-performance liquid chromatography are used to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds in the triacylglycerol can be hydrolyzed to release free fatty acids and glycerol.
Transesterification: This reaction involves the exchange of the ester groups with alcohols, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to catalyze the hydrolysis reaction.
Transesterification: Methanol or ethanol, along with a catalyst like sodium methoxide, is used for transesterification.
Major Products Formed:
Oxidation: Hydroperoxides and other oxidation products.
Hydrolysis: Free fatty acids (myristic acid, linoleic acid, palmitic acid) and glycerol.
Transesterification: Methyl or ethyl esters of the fatty acids and glycerol.
Mecanismo De Acción
The mechanism of action of 1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol involves its metabolism in the body to release free fatty acids and glycerol. These metabolites are then utilized in various biochemical pathways:
Energy Production: The free fatty acids undergo β-oxidation to produce acetyl-CoA, which enters the citric acid cycle to generate ATP.
Cell Signaling: The metabolites can act as signaling molecules, influencing processes like inflammation and cell proliferation.
Lipid Metabolism: The compound plays a role in the synthesis and breakdown of other lipids, contributing to overall lipid homeostasis in the body.
Comparación Con Compuestos Similares
1-Myristoyl-2-Linoleoyl-3-Palmitoyl-rac-glycerol can be compared with other triacylglycerols that have different fatty acid compositions:
1-Palmitoyl-2-Linoleoyl-3-Oleoyl-rac-glycerol: This compound contains oleic acid instead of myristic acid.
1-Myristoyl-2-Oleoyl-3-Palmitoyl-rac-glycerol: This compound contains oleic acid instead of linoleic acid.
1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol: This compound contains stearic acid instead of myristic acid.
Propiedades
IUPAC Name |
(1-hexadecanoyloxy-3-tetradecanoyloxypropan-2-yl) (9Z,12Z)-octadeca-9,12-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H94O6/c1-4-7-10-13-16-19-22-24-25-27-30-33-36-39-42-45-51(54)57-48(46-55-49(52)43-40-37-34-31-28-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h16,19,24-25,48H,4-15,17-18,20-23,26-47H2,1-3H3/b19-16-,25-24- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIKUMPGWKUOMN-IZGAEGEESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H94O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
803.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[[(2R)-3,3-Dimethyloxiran-2-yl]methyl]-7-methoxychromen-2-one](/img/structure/B3025984.png)
![[(1R,5'S,6R,6'R,8R,10E,12R,13S,14E,16E,20R,21R,24S)-6'-Ethyl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] (2E)-2-methoxyimino-2-phenylacetate](/img/structure/B3025985.png)
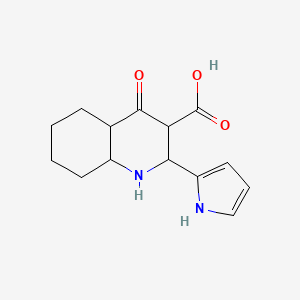
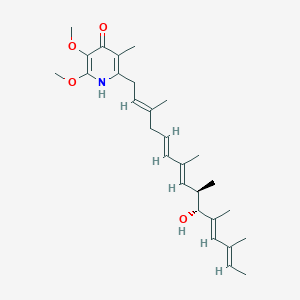

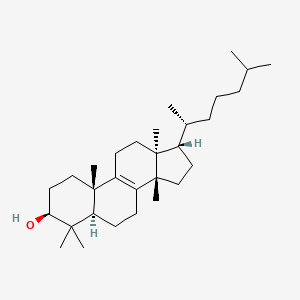

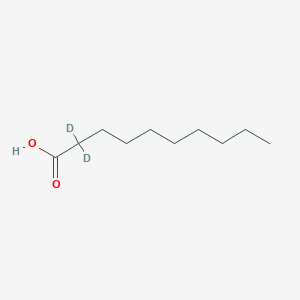
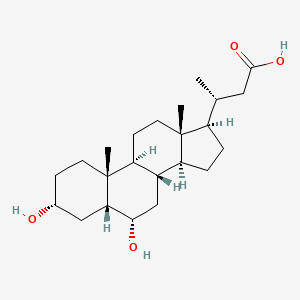
![N,N-diethyl-5-nitro-2-[(4-propoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride](/img/structure/B3025995.png)
![4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide](/img/structure/B3025999.png)
![(6aS,10aS)-5,6,6a,7,8,9,10,10a-octahydro-7,7,10a-trimethyl-benzo[f]phthalazine](/img/structure/B3026000.png)
![[5R-(3E,5R,6S,16R)]-butanedioic acid, mono(5-hydroxy-16-methyl-2-oxooxacyclohexadec-3-en-6-yl) ester](/img/structure/B3026002.png)
![2-[[(2S,3R)-3-hydroxy-1-oxo-2-[[(1,2,3,4-tetrahydro-1-methyl-2,4-dioxo-6-pteridinyl)carbonyl]amino]butyl]amino]-benzoic acid, methyl ester](/img/structure/B3026003.png)